molecular formula C18H19NO B181878 1-(Diphenylacetyl)pyrrolidine CAS No. 60678-46-8

1-(Diphenylacetyl)pyrrolidine

Cat. No.: B181878
CAS No.: 60678-46-8
M. Wt: 265.3 g/mol
InChI Key: WQFRTVPKNHJRJS-UHFFFAOYSA-N
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Description

1-(Diphenylacetyl)pyrrolidine (CAS 60678-46-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₈H₁₉NO. It features a pyrrolidine ring substituted with a diphenylacetyl group, where two phenyl groups are attached to a central acetyl moiety. This structural motif is significant in medicinal and synthetic chemistry due to the versatility of the pyrrolidine ring in modulating biological activity and physicochemical properties.

Properties

CAS No.

60678-46-8

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

2,2-diphenyl-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C18H19NO/c20-18(19-13-7-8-14-19)17(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2

InChI Key

WQFRTVPKNHJRJS-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Diphenidine and Its Pyrrolidine Isomers

  • Diphenidine (1-(1,2-diphenylethyl)piperidine) and its isomers, such as 1-(2,2-diphenylethyl)pyrrolidine, share a diphenylethyl backbone but differ in the nitrogen-containing ring (piperidine vs. pyrrolidine) and phenyl group positions.
  • Key Difference : Pyrrolidine analogs exhibit smaller ring sizes (5-membered vs. 6-membered piperidine), affecting steric hindrance and conformational flexibility. Analytical techniques like NMR and mass spectrometry can differentiate these isomers .

Fluorinated Derivatives

  • 1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine (fluorolintane) introduces a fluorine atom on one phenyl ring. Fluorination enhances metabolic stability and binding affinity to certain receptors, as seen in its increased potency compared to non-fluorinated analogs .

Nitro- and Methoxy-Substituted Analogs

  • 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine (3b) features electron-withdrawing (nitro) and electron-donating (methoxy) groups.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
1-(Diphenylacetyl)pyrrolidine C₁₈H₁₉NO 265.36 g/mol Diphenylacetyl Moderate lipophilicity, crystalline solid
1-(3,5-Dibromophenyl)pyrrolidine C₁₀H₁₁Br₂N 305.01 g/mol Bromine atoms Increased molecular weight, enhanced halogen bonding
1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine C₁₁H₁₄BrNO₂S 304.20 g/mol Sulfonyl group Improved stability, irritant properties
1-[1-Oxo-9(3,4-methylenedioxyphenyl)-nonatrienyl]pyrrolidine C₂₀H₂₁NO₃ 323.39 g/mol Alkenyl chain, methylenedioxy Enhanced MAO-A inhibition potential

Pharmacological Potential

  • This compound: Limited data on direct biological activity, though pyrrolidine derivatives broadly exhibit anti-inflammatory, antiviral, and anticancer properties .
  • MAO-A Inhibition: Analog 1-[1-Oxo-9(3,4-methylenedioxyphenyl)-nonatrienyl]pyrrolidine shows strong binding to monoamine oxidase A (MAO-A), relevant for antidepressant development .
  • Antiparasitic Activity: 1-Alkyl-2-dichlorophenyliminopyrrolidines demonstrate efficacy against parasites, attributed to halogen-substituted phenylimino groups .

Psychoactive Derivatives

  • Pyrrolidine analogs of phencyclidine (PCPy, TCPy) differ in substituents (e.g., thienyl vs. phenyl groups) and exhibit varying NMDA receptor antagonism, highlighting the impact of structural modifications on psychoactivity .

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